5-methylthiophene-2-carboxamide
Description
Contextualization within Thiophene (B33073) Carboxamide Chemistry
Thiophene carboxamides represent a significant class of organic compounds characterized by a thiophene nucleus linked to a carboxamide functional group. georganics.sk These structures are recognized for their versatile chemical reactivity and have been extensively studied for their potential applications. The presence of the electron-rich thiophene ring and the hydrogen-bonding capabilities of the carboxamide group contribute to their diverse chemical properties and biological activities. nih.govmdpi.com The introduction of a methyl group, as in 5-methylthiophene-2-carboxamide, can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its behavior in chemical and biological systems.
Historical Perspectives in Thiophene-Based Medicinal Chemistry Research
The journey of thiophene in medicinal chemistry began with its discovery in 1882 by Viktor Meyer. wikipedia.org Initially identified as an impurity in benzene (B151609), its structural similarity to the phenyl group soon led to its exploration as a bioisostere in drug design. nih.gov This principle suggests that the replacement of a functional group with another that has similar physical and chemical properties can lead to compounds with comparable biological activities. Over the decades, this concept has been successfully applied, with numerous thiophene-containing drugs being developed and approved for clinical use. nih.gov The historical development of thiophene-based drugs highlights the enduring importance of this heterocycle in the quest for new therapeutic agents.
Significance of Thiophene Heterocycles in Drug Discovery and Development
Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities. nih.govrsc.org The thiophene ring is a versatile building block that can be readily functionalized, allowing for the synthesis of large and diverse compound libraries for drug screening. researchgate.net Thiophene-containing compounds have demonstrated a remarkable breadth of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. encyclopedia.pub The ability of the thiophene nucleus to serve as a bioisosteric replacement for the benzene ring has been a key factor in its success, often leading to improved potency and pharmacokinetic profiles. nih.gov To date, numerous FDA-approved drugs incorporate the thiophene moiety, underscoring its significance in modern drug discovery. nih.gov
Overview of the Current Research Landscape for this compound
While extensive research exists for the broader class of thiophene carboxamides, dedicated studies on this compound (CAS Number: 57280-37-2) are comparatively limited. georganics.skcookechem.com Much of the current understanding of its potential is extrapolated from research on structurally related compounds. For instance, various substituted thiophene-2-carboxamides have been investigated for their anticancer and antimicrobial activities. mdpi.commdpi.com The primary focus of current research appears to be on the synthesis and evaluation of novel thiophene carboxamide derivatives with diverse substitution patterns to explore their structure-activity relationships. benthamdirect.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKCYMCHJZENJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342319 | |
| Record name | 5-Methyl-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57280-37-2 | |
| Record name | 5-Methyl-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Methylthiophene 2 Carboxamide
Direct Synthesis Strategies
Direct synthesis strategies aim to construct the 5-methylthiophene-2-carboxamide molecule in a limited number of steps, often through convergent pathways that build the core structure efficiently.
Thioamidation Reactions
Thioamidation is a fundamental transformation in organic chemistry for the synthesis of thioamides, which are important structural motifs in many natural products and pharmaceutical compounds. nih.gov These reactions typically involve the conversion of an amide to a thioamide using a sulfurating agent. While not extensively documented specifically for this compound, the general principles of thioamidation are applicable. The conversion of a pre-existing carboxamide to a thioamide can be achieved using various reagents, with Lawesson's reagent and phosphorus pentasulfide being the most common. nih.gov
Thioamides are also valuable intermediates for synthesizing various heterocyclic compounds. nih.gov The thioamide functional group, as a bioisostere of the amide bond, can enhance chemical stability and improve the biological activity of molecules compared to their amide counterparts. nih.gov
Cyclization Reactions for Thiophene (B33073) Ring Formation
The construction of the thiophene ring itself is a key strategy for synthesizing thiophene-2-carboxamide derivatives. One of the most efficient synthetic approaches involves the cyclization of functionalized thiocarbamoyl derivatives with α-halogenated reagents. nih.gov For instance, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with 2-acetyl-2-arylazo-thioacetanilide derivatives in boiling dioxane with sodium methoxide (B1231860) yields 4-arylazo-3-methyl-thiophene derivatives. nih.gov This reaction proceeds through the formation of an intermediate sulfide (B99878), followed by heterocyclization via nucleophilic addition and subsequent dehydration. nih.gov
Another powerful method is the Gewald synthesis, which is a multicomponent reaction that produces highly substituted 2-aminothiophenes. Although the direct product is often a 2-aminothiophene-3-carboxamide, this methodology highlights a key cyclization strategy for forming the thiophene core from acyclic precursors. The reaction typically involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base like morpholine.
| Cyclization Strategy | Reactants | Key Features | Resulting Core Structure |
| Thioacetanilide Cyclization nih.gov | N-(4-acetylphenyl)-2-chloroacetamide, 2-acetyl-2-arylazo-thioacetanilide | One-pot synthesis, forms substituted thiophene ring | 3-Methylthiophene-2-carboxamide (B1269094) |
| Gewald Synthesis | Aldehyde (e.g., Propionaldehyde), Cyanoacetamide, Elemental Sulfur, Base (e.g., Morpholine) | Multicomponent reaction, forms 2-aminothiophenes | 2-Amino-5-methylthiophene-3-carboxamide (B1282491) |
Condensation Reactions
Condensation reactions provide a direct route to thiophene-2-carboxamides by joining precursor molecules. A notable example is the one-step synthesis of thiophene-2-carboxamide derivatives through the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds. nih.gov This approach is versatile, allowing for the introduction of different substituents onto the thiophene ring. For example, reacting N-(4-acetylphenyl)-2-chloroacetamide with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives in ethanolic sodium ethoxide leads to the formation of 3-hydroxythiophene derivatives. nih.gov Similarly, reaction with N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives yields 3-aminothiophene derivatives. nih.gov
The general mechanism involves the initial formation of a sulfide intermediate by substitution of the chlorine atom, followed by an intramolecular cyclization. nih.gov The nature of the final substituent at the 3-position (e.g., hydroxyl, methyl, or amino) is determined by the specific thiocarbamoyl precursor used. nih.gov
| Precursor Reactant | Conditions | Resulting 3-Substituent on Thiophene Ring | Reference |
| Ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate | Ethanolic sodium ethoxide | Hydroxyl | nih.gov |
| 2-Acetyl-2-arylazo-thioacetanilide | Dioxane, sodium methoxide | Methyl | nih.gov |
| N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide | Dioxane, sodium methoxide | Amino | nih.gov |
Multi-step Synthetic Routes
Complex organic molecules often require multi-step synthetic sequences. For derivatives of this compound, this can involve the sequential construction and functionalization of the thiophene ring. A representative strategy might start with a commercially available substituted thiophene, such as 3-methylthiophene. beilstein-journals.org
A potential route to a key precursor, 4-bromo-3-methyl-2-thiophenecarbonyl chloride, illustrates this approach. The synthesis begins with 3-methylthiophene-2-carboxylic acid, which is converted to its acid chloride and then to the corresponding amide. beilstein-journals.org Dehydration of the amide yields the nitrile, which can then be brominated. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by debromination, affords the desired 4-bromo-3-methyl-2-thiophenecarboxylic acid. beilstein-journals.org This acid can then be converted to the target carbonyl chloride. beilstein-journals.org Such routes, while longer, offer significant control over the substitution pattern of the final product.
The synthesis of the anticoagulant Rivaroxaban, which contains a 5-chlorothiophene-2-carboxamide (B31849) unit, also relies on a multi-step process where a complex amine side chain is coupled with 5-chlorothiophene-2-carbonyl chloride. googleapis.com This underscores the industrial importance of multi-step syntheses for preparing complex thiophene-2-carboxamide derivatives.
Precursor Chemistry and Intermediate Reactions
The synthesis of this compound often proceeds via key intermediates, with the corresponding carbonyl chloride being one of the most important.
Utilizing 5-Methylthiophene-2-carbonyl Chloride
The most direct and common method for preparing this compound involves the use of its corresponding acid chloride, 5-methylthiophene-2-carbonyl chloride. sigmaaldrich.comchemicalbook.com This reactive intermediate is typically synthesized from 5-methylthiophene-2-carboxylic acid. bldpharm.comnih.gov The conversion of the carboxylic acid to the acid chloride is a standard transformation, often achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. beilstein-journals.orgyoutube.com
Once formed, 5-methylthiophene-2-carbonyl chloride can be readily reacted with ammonia (B1221849) or a primary/secondary amine in a nucleophilic acyl substitution reaction to yield the desired this compound. This amidation step is generally high-yielding and is a widely used method for forming amide bonds. For example, in the synthesis of Rivaroxaban, 5-chlorothiophene-2-carbonyl chloride is reacted with 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one to form the final amide product. googleapis.com This highlights a parallel and industrially relevant application of thiophene-2-carbonyl chlorides in the synthesis of complex carboxamides.
Reactions Involving Potassium Thiocyanate (B1210189)
The reaction of this compound with potassium thiocyanate (KSCN) provides a pathway to various sulfur-containing heterocyclic compounds. A key transformation is the synthesis of N-aroyl-3-aryl thiourea (B124793) derivatives. This typically involves the in-situ formation of a benzoyl isothiocyanate intermediate from the corresponding benzoyl chloride and KSCN. This intermediate then readily reacts with an appropriate amine to yield the thiourea derivative. nih.gov While direct reaction of this compound with KSCN is not extensively documented, analogous reactions suggest its potential as a precursor. For instance, the condensation of freshly prepared benzoyl chlorides with KSCN yields benzoyl isothiocyanate, which upon reaction with substituted anilines, produces 1-aroyl-3-aryl thioureas in good yields. nih.gov
This methodology can be extrapolated to this compound. The corresponding 5-methylthiophene-2-carbonyl chloride would first react with potassium thiocyanate to form 5-methylthiophene-2-carbonyl isothiocyanate. Subsequent reaction with an amine would then afford the desired N-(5-methylthenoyl)thiourea derivative. The thiocarbonyl carbon (C=S) and carbonyl carbon in the resulting thiourea derivatives can be identified by their characteristic peaks in the 13C NMR spectrum, appearing in the regions of δ 175–180 ppm and δ 164–170 ppm, respectively. nih.gov
| Reactant 1 | Reactant 2 | Intermediate | Product |
| 5-Methylthiophene-2-carbonyl chloride | Potassium thiocyanate (KSCN) | 5-Methylthiophene-2-carbonyl isothiocyanate | N-(5-Methylthenoyl)thiourea derivative |
Preparation from Thiophene-2-carboxylic Acid Derivatives
A primary and straightforward method for the synthesis of this compound is through the derivatization of 5-methylthiophene-2-carboxylic acid. organic-chemistry.orgkhanacademy.orglibretexts.org This process typically involves the activation of the carboxylic acid, followed by reaction with ammonia or an appropriate amine.
One common approach is the conversion of the carboxylic acid to its corresponding acid chloride. This is often achieved by treating 5-methylthiophene-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-methylthiophene-2-carbonyl chloride is a reactive intermediate that readily undergoes nucleophilic acyl substitution with ammonia to furnish this compound. beilstein-journals.org
Alternatively, direct amidation of the carboxylic acid can be accomplished using coupling reagents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as hydroxybenzotriazole (B1436442) (HOBt) facilitate the formation of an active ester intermediate, which then reacts with an amine to form the amide bond. This method is often preferred due to its milder reaction conditions. For instance, the synthesis of 5-chloro-N-methylthiophene-2-carboxamide involves the reaction of 5-chlorothiophene-2-carboxylic acid with methylamine (B109427) using EDC and HOBt in anhydrous dichloromethane. A similar strategy can be employed for the synthesis of the title compound.
Furthermore, the direct conversion of a carboxylic acid to an amide can be achieved by heating the ammonium (B1175870) salt of the carboxylic acid. libretexts.org This involves treating the carboxylic acid with ammonium carbonate to form the ammonium salt, which upon heating, dehydrates to yield the primary amide. libretexts.org
| Starting Material | Reagent(s) | Intermediate | Product |
| 5-Methylthiophene-2-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride, then Ammonia (NH₃) | 5-Methylthiophene-2-carbonyl chloride | This compound |
| 5-Methylthiophene-2-carboxylic acid | EDC, HOBt, Amine | Activated ester | N-Substituted this compound |
| 5-Methylthiophene-2-carboxylic acid | Ammonium carbonate, then Heat | Ammonium 5-methylthiophene-2-carboxylate | This compound |
Derivatization and Functionalization Reactions of the this compound Scaffold
N-Alkylation and N-Arylation
The amide nitrogen of this compound can be functionalized through N-alkylation and N-arylation reactions, leading to a diverse range of derivatives.
N-Alkylation typically proceeds via the deprotonation of the amide N-H bond using a suitable base, followed by quenching with an alkylating agent. For example, in the synthesis of N-alkylated 5-methoxybenzothiophene-2-carboxamides, potassium bis(trimethylsilyl)amide (KHMDS) is used as the base to deprotonate the secondary amide at 0 °C. The resulting anion is then trapped by the addition of an alkyl halide, such as methyl iodide or ethyl iodide, to yield the corresponding N-alkylated product.
N-Arylation of amides can be achieved through copper-catalyzed cross-coupling reactions, often referred to as the Goldberg reaction. A practical protocol for the N-arylation of amides involves the use of a copper catalyst, a suitable ligand, and a base. For instance, the copper-catalyzed N-arylation of amides with aryl halides can be effectively carried out using (S)-N-methylpyrrolidine-2-carboxylate as a ligand and potassium phosphate (B84403) (K₃PO₄) as the base in a solvent like DMF or DMSO at elevated temperatures. nih.gov This method has been successfully applied to a variety of amides and aryl iodides, affording N-arylamides in good to high yields. nih.gov Another approach involves the use of arylboronic acids or their derivatives in a Chan-Lam cross-coupling reaction. This has been demonstrated in the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate, where both arylboronic acids and potassium aryltrifluoroborate salts were coupled with the aminothiophene derivative in the presence of a copper catalyst. nih.gov
| Reaction Type | Reagents | Product |
| N-Alkylation | Base (e.g., KHMDS), Alkyl halide (e.g., CH₃I) | N-Alkyl-5-methylthiophene-2-carboxamide |
| N-Arylation (Goldberg) | CuI, Ligand, Base (e.g., K₃PO₄), Aryl halide | N-Aryl-5-methylthiophene-2-carboxamide |
| N-Arylation (Chan-Lam) | Copper catalyst, Arylboronic acid/Aryltrifluoroborate salt | N-Aryl-5-methylthiophene-2-carboxamide |
Substitution Reactions on the Thiophene Ring (e.g., halogenation, amino group introduction)
The thiophene ring of this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups such as halogens and amino groups.
Halogenation , particularly bromination, can be achieved using elemental bromine in a suitable solvent. For instance, the bromination of 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide with two equivalents of bromine in a mixture of acetic acid and chloroform (B151607) affords the corresponding 4-bromo derivative in good yield. mdpi.com This suggests that direct bromination of this compound would likely occur at the 4-position of the thiophene ring.
The introduction of an amino group onto the thiophene ring is often achieved indirectly. One common method involves the synthesis of an aminothiophene derivative, which is then used to construct the desired carboxamide. The Gewald reaction is a powerful tool for synthesizing 2-aminothiophenes from a ketone or aldehyde, a compound with an activated methylene (B1212753) group (like ethyl cyanoacetate), and elemental sulfur in the presence of a base. nih.gov The resulting 2-aminothiophene can then be further functionalized. For example, 2-amino-5-methylthiophene-3-carboxamide has been synthesized and studied for its biological activities.
Furthermore, the introduction of aryl groups onto the thiophene ring can be accomplished via cross-coupling reactions. A notable example is the Suzuki cross-coupling reaction, where a bromo-substituted thiophene derivative is reacted with an aryl boronic acid in the presence of a palladium catalyst. This has been demonstrated in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides from 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide and various aryl boronic acids. mdpi.com
| Reaction Type | Reagent(s) | Position of Substitution | Product |
| Bromination | Bromine (Br₂) | 4-position | 4-Bromo-5-methylthiophene-2-carboxamide |
| Amination (via Gewald) | Ketone/Aldehyde, Activated methylene compound, Sulfur, Base | 2-position (amino group) | 2-Amino-5-methylthiophene derivative |
| Arylation (Suzuki coupling) | Aryl boronic acid, Palladium catalyst | 5-position (if starting with a 5-halo derivative) | 5-Aryl-thiophene-2-carboxamide derivative |
Formation of Hydrazinocarbonyl Derivatives
This compound can be converted into its corresponding hydrazinocarbonyl derivative, 5-methylthiophene-2-carbohydrazide (B1271445), which serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
The most common method for this transformation is the hydrazinolysis of a 5-methylthiophene-2-carboxylic acid ester. This reaction involves refluxing the ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, such as ethanol. The reaction typically proceeds with high yields. The purity of the resulting 5-methylthiophene-2-carbohydrazide can be enhanced by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
These carbohydrazide (B1668358) derivatives are important precursors for the synthesis of various biologically active molecules, including those with potential antimicrobial and anticancer properties.
| Starting Material | Reagent(s) | Product |
| Methyl 5-methylthiophene-2-carboxylate | Hydrazine hydrate (N₂H₄·H₂O), Ethanol | 5-Methylthiophene-2-carbohydrazide |
Incorporation into Polycyclic Systems
The this compound scaffold can be utilized as a building block for the synthesis of various fused polycyclic systems, such as thieno[2,3-d]pyrimidines and thiazolo[5,4-b]thiophenes. These heterocyclic systems are of significant interest due to their diverse biological activities.
Thieno[2,3-d]pyrimidines can be synthesized from appropriately substituted aminothiophene derivatives. The general strategy involves the construction of the pyrimidine (B1678525) ring onto the thiophene core. For instance, a 2-aminothiophene-3-carbonitrile (B183302) can be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate that undergoes Dimroth rearrangement and condensation with anilines to yield thieno[2,3-d]pyrimidine (B153573) derivatives. scielo.br Another approach involves the reaction of a substituted 2-aminothiophene-3-carboxylate with a suitable reagent to form the pyrimidine ring. nih.gov These compounds have been investigated as inhibitors of various enzymes and for their anticancer properties. nih.govnih.gov
Thiazolo[5,4-b]thiophenes are another class of polycyclic systems that can be accessed from thiophene precursors. While direct synthesis from this compound is not explicitly detailed, the general synthetic strategies for thiazolo[5,4-d]thiazoles often involve the condensation of dithiooxamide (B146897) with aromatic aldehydes. mdpi.com More specifically, the synthesis of thiazolo[5,4-b]pyridine-2-carboxamides has been achieved through the oxidation of monothiooxamides derived from 3-aminopyridine. researchgate.net This suggests that a similar strategy, starting from an appropriately functionalized aminothiophene, could lead to the formation of a thiazolo[5,4-b]thiophene system.
| Polycyclic System | General Synthetic Strategy | Key Precursor |
| Thieno[2,3-d]pyrimidine | Construction of pyrimidine ring onto a thiophene core | 2-Aminothiophene-3-carbonitrile or -carboxylate |
| Thiazolo[5,4-b]thiophene | Construction of thiazole (B1198619) ring onto a thiophene core | Aminothiophene derivative |
Reaction Mechanism Studies and Optimization
Detailed investigations into the reaction mechanisms and optimization for the synthesis of this compound are not explicitly available in the reviewed literature. Research in this area tends to focus on the synthesis of more complex thiophene-2-carboxamide derivatives or general methodologies for amide bond formation.
Influence of Solvent Systems and Reaction Conditions
The influence of solvent systems and reaction conditions on the synthesis of this compound has not been specifically detailed. General chemical principles and studies on related compounds suggest that solvents play a critical role in such syntheses. Solvents can affect reactant solubility, reaction rates, and even alter the course of a reaction (divergent synthesis). nih.gov
In the synthesis of related thiophene derivatives, a variety of solvents have been employed, with the choice significantly impacting the outcome. For instance:
Dioxane has been used in the synthesis of 3-methylthiophene-2-carboxamide derivatives. nih.gov
N,N-Dimethylformamide (DMF) is another common solvent in reactions involving thiophene compounds. researchgate.net
Ethereal solvents like tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE) have been utilized in the synthesis of thiophene carboxylic acids via lithiation, where the choice of solvent was found to be important to prevent side reactions. beilstein-journals.org
Reaction conditions such as temperature and reaction time are also crucial variables. For example, in the vapor phase chlorination of a related thiophene compound, a temperature range of 500–630°C was investigated, with lower temperatures favoring higher yields of the desired product. beilstein-journals.org For catalytic amidations in general, temperatures can range from ambient to over 160°C depending on whether a catalyst is used. mdpi.com Without specific studies on this compound, optimal conditions can only be inferred from these related examples.
Due to the lack of focused research, creating detailed data tables on catalyst screening or solvent optimization specifically for the synthesis of this compound is not feasible at this time.
Molecular Structure and Conformation Analysis of 5 Methylthiophene 2 Carboxamide
X-ray Crystallographic Studies
X-ray crystallography is a cornerstone technique for elucidating the precise atomic arrangement within a crystalline solid. However, a comprehensive search of crystallographic databases reveals a notable scarcity of specific data for 5-methylthiophene-2-carboxamide.
Single Crystal X-ray Diffraction Data and Analysis
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Without experimental crystallographic data, a definitive analysis of the crystal packing and intermolecular interactions of this compound remains speculative. However, based on its molecular structure, which features a carboxamide group capable of acting as both a hydrogen bond donor (-NH₂) and acceptor (C=O), and a thiophene (B33073) ring capable of participating in π-π stacking interactions, it is reasonable to hypothesize the nature of its solid-state assembly. It is likely that intermolecular hydrogen bonds between the amide groups play a significant role in forming one-, two-, or three-dimensional networks, a common feature in the crystal structures of primary carboxamides. Additionally, π-π stacking interactions between the thiophene rings could further stabilize the crystal lattice.
Polymorphism and Conformational Variability
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit varying physical properties. There is currently no specific information available regarding the existence of polymorphs for this compound. The conformational variability of the molecule would likely revolve around the rotation of the carboxamide group relative to the thiophene ring. The planarity of the molecule would be influenced by the balance between electronic conjugation, which favors a planar conformation, and steric hindrance.
Advanced Structural Characterization Techniques (e.g., Electron Diffraction, Neutron Diffraction)
To date, there are no published studies utilizing advanced structural characterization techniques such as gas-phase electron diffraction or neutron diffraction to investigate the molecular structure of this compound. These methods could provide valuable information, particularly regarding the molecule's geometry in the gas phase (electron diffraction) or the precise location of hydrogen atoms (neutron diffraction), which would complement X-ray diffraction data.
Conformational Landscape and Dynamics
A detailed understanding of the conformational landscape and dynamics of this compound, which would involve mapping the potential energy surface as a function of key dihedral angles, is not available from experimental or computational studies. Such an analysis would reveal the relative energies of different conformers and the barriers to their interconversion, providing insight into the molecule's flexibility and preferred shapes in different environments.
Spectroscopic Characterization and Elucidation of 5 Methylthiophene 2 Carboxamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of 5-methylthiophene-2-carboxamide, offering precise information about the hydrogen and carbon atoms in the molecule.
¹H NMR Spectral Analysis and Proton Environments
The ¹H NMR spectrum of a molecule reveals the different chemical environments of its protons. For derivatives of this compound, distinct signals corresponding to the thiophene (B33073) ring protons, the amide proton, and any substituents can be observed.
For instance, in 5-chloro-N-methylthiophene-2-carboxamide, the thiophene protons typically appear as a multiplet in the aromatic region, around δ 7.2–7.5 ppm. The methyl group attached to the nitrogen of the amide (N–CH₃) shows up as a singlet between δ 3.0–3.2 ppm, while the amide proton (NH) is often a broad, exchangeable signal in the range of δ 8.5–9.0 ppm.
Similarly, for 5-methylthiophene-2-carboxaldehyde, a related compound, the aldehyde proton gives a signal around δ 9.80 ppm, the thiophene ring protons are observed at approximately δ 7.57-7.61 and δ 6.85-6.92 ppm, and the methyl protons appear around δ 2.54-2.58 ppm. nih.gov
Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for 5-Methylthiophene-2-carboxaldehyde
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aldehyde (CHO) | 9.80 | Singlet |
| Thiophene (H3) | 7.57 - 7.61 | Doublet |
| Thiophene (H4) | 6.85 - 6.92 | Doublet |
| Methyl (CH₃) | 2.54 - 2.58 | Singlet |
Note: Data is for 5-methylthiophene-2-carboxaldehyde in CDCl₃ and may vary slightly for this compound and its derivatives based on the specific substituent and solvent used.
¹³C NMR Spectral Analysis and Carbon Framework
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives will give a distinct signal.
Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for 5-Methylthiophene-2-carboxaldehyde
| Carbon | Chemical Shift (ppm) |
| Aldehyde (C=O) | 182.59 |
| Thiophene (C2) | 151.61 |
| Thiophene (C5) | 142.04 |
| Thiophene (C3) | 137.45 |
| Thiophene (C4) | 127.24 |
| Methyl (CH₃) | 16.16 |
Note: Data is for 5-methylthiophene-2-carboxaldehyde in CDCl₃ and will differ for this compound and its derivatives.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for elucidating the complete molecular structure.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule. sdsu.edu For this compound derivatives, COSY spectra would show correlations between the coupled protons on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC identifies direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). columbia.edu This is crucial for assigning the signals of the protonated carbons in the thiophene ring and any aliphatic substituents.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). columbia.edu This technique is invaluable for establishing connectivity across quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted carbons of the thiophene ring. For example, an HMBC spectrum could show a correlation between the amide proton and the carbonyl carbon, confirming the carboxamide group.
The combined application of these 2D NMR techniques allows for a comprehensive and detailed structural elucidation of this compound and its derivatives. science.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Vibrational Mode Assignments (e.g., N-H, C=O, C=C, C-S stretching)
The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups.
N-H Stretching : The amide group exhibits N-H stretching vibrations, typically appearing as one or two bands in the region of 3100-3500 cm⁻¹. The exact position depends on the degree of hydrogen bonding.
C=O Stretching : A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is a prominent feature, usually found in the range of 1630-1680 cm⁻¹. For instance, in 5-chloro-N-methylthiophene-2-carboxamide, this peak is observed between 1650–1680 cm⁻¹.
C=C and C-H Stretching (Aromatic) : The thiophene ring gives rise to C=C stretching vibrations in the 1400-1600 cm⁻¹ region and aromatic C-H stretching vibrations above 3000 cm⁻¹.
C-S Stretching : The stretching vibration of the carbon-sulfur bond in the thiophene ring is typically weaker and found at lower frequencies, often in the 600-800 cm⁻¹ range.
Interactive Data Table: Characteristic IR Absorption Bands for Thiophene-2-carboxamide Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3500 | Medium to Strong |
| C=O Stretch (Amide) | 1630 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Weak |
| C-S Stretch | 600 - 800 | Weak |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 141.19 g/mol . georganics.sk High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. For example, the exact mass of 5-chloro-N-methylthiophene-2-carboxamide has been calculated as 188.9974 for the protonated molecule [M+H]⁺.
The fragmentation pattern observed in the mass spectrum can also be used to deduce the structure of the molecule. Common fragmentation pathways for thiophene derivatives may involve the loss of the carboxamide side chain or cleavage of the thiophene ring. The analysis of these fragment ions provides further evidence for the proposed structure of this compound and its derivatives.
UV-Visible Spectroscopy
The UV-Visible spectrum of this compound is characterized by electronic transitions within its conjugated system. The entire molecule acts as a chromophore, where the π-electron system of the thiophene ring is extended by conjugation with the carbonyl group of the carboxamide moiety. Thiophenes are known to be important heterocyclic compounds that serve as building blocks in many applications due to their electronic properties. jchps.com
The spectrum is expected to be dominated by high-intensity absorptions corresponding to π → π * transitions. These transitions involve the excitation of electrons from bonding (π) molecular orbitals to anti-bonding (π*) molecular orbitals within the conjugated system. In similar thiophene-based systems, these are the most dominant peaks observed. nih.gov The presence of the methyl group (an electron-donating group) and the carboxamide group (an electron-withdrawing group via resonance) on the thiophene ring influences the energy levels of the molecular orbitals, and thus the wavelength of maximum absorption (λmax).
A lower intensity n → π * transition may also be present. This transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen or sulfur atoms) to an anti-bonding π* orbital. These transitions are typically weaker than π → π* transitions.
For comparison, thiophene itself shows absorption bands around 194-252 nm. jchps.com The extended conjugation in this compound is expected to shift the primary π → π* absorption to a longer wavelength (a bathochromic shift). Studies on related pentameric thiophene ligands show that the main absorption peak is attributed to π-π* transitions in the conjugated thiophene backbone. nih.gov The UV-Vis spectrum of the related compound thiophene-2-carboxylic acid shows a distinct absorption peak. spectrabase.com
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
| π → π | π (Thiophene Ring, C=O) → π (Conjugated System) | 250 - 300 nm | High |
| n → π | n (O, S) → π (Conjugated System) | > 300 nm | Low |
Other Spectroscopic Methods (e.g., Raman Spectroscopy)
Raman spectroscopy is a valuable tool for probing the vibrational modes of this compound, providing a detailed fingerprint of the molecule's structure. The technique is particularly sensitive to the vibrations of the thiophene ring and its substituents. mdpi.com The Raman spectrum is complementary to infrared (IR) spectroscopy.
Key vibrational modes expected in the Raman spectrum include:
Thiophene Ring Vibrations: The aromatic thiophene ring gives rise to several characteristic bands. The C=C and C-C stretching vibrations are prominent in the 1300-1600 cm⁻¹ region. iosrjournals.org Specifically for 2-substituted thiophenes, these bands are often observed between 1347 cm⁻¹ and 1532 cm⁻¹. iosrjournals.org The symmetric stretching of the C-S-C bond within the ring is also a characteristic vibration, typically found at lower wavenumbers.
Carboxamide Group Vibrations: The C=O stretching vibration of the amide group is expected to produce a strong band, typically in the region of 1650-1690 cm⁻¹. The N-H stretching vibrations of the primary amide would appear at higher frequencies, generally above 3000 cm⁻¹.
Methyl Group Vibrations: The C-H stretching and bending vibrations of the methyl group will also be present in the spectrum.
Theoretical and experimental studies on related thiophene derivatives, such as diphenyl bithiophene and thiophene-2-carboxylic acid, have been used to identify and assign these vibrational markers. iosrjournals.orgsci-hub.box
| Vibrational Mode | Functional Group | **Approximate Wavenumber (cm⁻¹) ** |
| N-H Stretch | Amide (-CONH₂) | 3300 - 3500 |
| C-H Stretch (Aromatic) | Thiophene Ring | 3050 - 3150 |
| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2850 - 3000 |
| C=O Stretch | Amide (-CONH₂) | 1650 - 1690 |
| C=C / C-C Ring Stretch | Thiophene Ring | 1300 - 1600 |
| C-S Stretch | Thiophene Ring | 700 - 800 |
Computational Investigations into this compound: A Theoretical Perspective
The study of this compound and its derivatives is an area of growing interest in computational chemistry. Through the use of sophisticated modeling techniques, researchers can predict molecular properties, understand potential biological interactions, and guide the synthesis of novel compounds. This article focuses exclusively on the computational analysis of this compound, detailing the application of Density Functional Theory (DFT) and molecular docking simulations to elucidate its behavior at a molecular level.
Structure Activity Relationship Sar Studies
SAR of Thiophene (B33073) Carboxamide Derivatives
SAR studies on various series of thiophene carboxamide derivatives have revealed several key insights:
The nature and position of substituents on the thiophene ring and the carboxamide nitrogen significantly impact biological activity. nih.gov
For instance, in a series of 2-amino-3-carboxymethylthiophene derivatives, the substitution at the 5-position was found to be critical for their tumor-selective antiproliferative activity. nih.gov
The electronic properties of the substituents (electron-donating or electron-withdrawing) can influence the molecule's interaction with its biological target.
Postulated SAR for 5-Methylthiophene-2-carboxamide
Based on the general SAR of thiophene carboxamides, the following can be postulated for this compound:
The methyl group at the 5-position is expected to increase the lipophilicity of the molecule compared to its unsubstituted counterpart, which could affect its cell membrane permeability and interaction with hydrophobic pockets of target proteins.
The carboxamide group at the 2-position is a key pharmacophoric feature, capable of forming hydrogen bonds with biological macromolecules.
Modifications to either the methyl group or the carboxamide moiety would likely lead to significant changes in biological activity. Further research is required to validate these hypotheses.
Biological and Pharmacological Investigations of 5 Methylthiophene 2 Carboxamide Derivatives
Antimicrobial Activity Studies
The thiophene (B33073) carboxamide scaffold has proven to be a versatile template for the development of new antimicrobial agents. Studies have explored its efficacy against a wide range of pathogenic microorganisms, including bacteria and fungi.
Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacteria)
Thiophene-2-carboxamide derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Investigations have revealed that the nature and position of substituents on the thiophene ring and the carboxamide nitrogen are crucial for the potency and spectrum of activity.
Further research has focused on developing derivatives active against drug-resistant bacteria. A study targeting colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli identified several promising thiophene derivatives. nih.gov Compounds 4 , 5 , and 8 from this study showed significant activity, with time-kill curve assays demonstrating bactericidal effects against these challenging Gram-negative pathogens. nih.gov The substitution of a 4-chlorophenyl group on the amide of the thiophene ring was found to enhance the potency in certain derivatives. nih.gov
Table 1: Antibacterial Activity of Selected Thiophene-2-Carboxamide Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 3-Amino thiophene-2-carboxamides | S. aureus, B. subtilis, E. coli, P. aeruginosa | Displayed higher activity than 3-hydroxy and 3-methyl derivatives. Compound 7b was the most potent. | nih.gov |
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii & E. coli | Exhibited strong bactericidal effects. MIC₅₀ of 16 mg/L for A. baumannii and 8 mg/L for E. coli. | nih.gov |
| Thiophene Derivative 5 | Colistin-Resistant A. baumannii & E. coli | Showed strong antibacterial activity. MIC₅₀ of 16 mg/L for A. baumannii and 32 mg/L for E. coli. | nih.gov |
| Thiophene Derivative 8 | Colistin-Resistant A. baumannii & E. coli | Demonstrated bactericidal effects. MIC₅₀ of 32 mg/L for both A. baumannii and E. coli. | nih.gov |
| Bis-pyrazoline derivative 2a | Gram-positive & Gram-negative bacteria | Showed better antibacterial activity than Gentamicin and Tetracycline. | researchgate.neteurjchem.com |
| Bis-pyrazoline derivative 2e | Gram-positive & Gram-negative bacteria | Exhibited better antibacterial activity than Gentamicin and Tetracycline. | researchgate.neteurjchem.com |
MIC₅₀: Minimum concentration that inhibits 50% of the screened strains.
Antifungal Efficacy
The antifungal potential of thiophene derivatives has also been a subject of investigation. A thiophene-thiosemicarbazone derivative, L10 (2-((5-nitrothiophen-2-yl)methylene)-N-(pyridin-3-yl) hydrazine (B178648) carbothioamide ), was identified as having promising antifungal activity against Candida albicans. nih.gov Similarly, 5-Nitro 2-thiophene carboxaldehyde , a synthetic intermediate for many novel compounds, has shown activity against the fungal strains Candida albicans and Aspergillus flavus. researchgate.net
Other related studies on acetophenone (B1666503) derivatives have identified compounds with broad-spectrum activity against important plant fungal pathogens, including Cytospora sp., Glomerella cingulate, and Botrytis cinerea. nih.gov
Antitubercular Potential
The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, and thiophene derivatives have shown promise in this area. researchgate.net A series of benzo[b]thiophene-2-carboxylic acid derivatives were studied for their efficacy against Mycobacterium tuberculosis H37Ra (MTB). nih.gov The most promising compounds from this series, 8c and 8g , demonstrated excellent activity, inhibiting the growth of M. bovis BCG with MIC₉₀ values in the range of 0.56–0.62 μg/mL. nih.gov Another compound, 7b , was found to be highly active against multidrug-resistant MTB strains. nih.gov
Additionally, the intermediate compound 5-Nitro 2-thiophene carboxaldehyde has been investigated for its antitubercular activity against the H37Rv standard strain. researchgate.net
Table 2: Antitubercular Activity of Benzo[b]thiophene Derivatives
| Compound | Target Organism | Activity (MIC) | Reference(s) |
|---|---|---|---|
| 8c | M. bovis BCG (dormant) | MIC₉₀ of 0.60 μg/mL | nih.gov |
| 8g | M. bovis BCG (dormant) | MIC₉₀ of 0.61 μg/mL | nih.gov |
| 7b | Multidrug-Resistant M. tuberculosis | MIC range of 2.73–22.86 μg/mL | nih.gov |
MIC: Minimum Inhibitory Concentration; MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms.
Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)
Research into the mechanisms of action for these derivatives suggests multiple pathways. One proposed mechanism involves the disruption of the microbial cell membrane's integrity, leading to cell lysis. nih.gov Thiophene derivatives have been shown to cause increased membrane permeabilization in Gram-negative bacteria. nih.gov
Enzyme inhibition is another key mechanism. Molecular docking studies suggest that antitubercular benzo[b]thiophene derivatives have a high binding affinity to the active site of the DprE1 enzyme in Mycobacterium tuberculosis, which is crucial for cell wall synthesis. nih.gov Other studies targeting Mtb have identified the type II NADH dehydrogenase (NDH-2) as a potential target. nih.gov For antifungal activity, the thiophene-thiosemicarbazone derivative L10 appears to exert its effect by inducing oxidative stress and apoptosis in Candida albicans. nih.gov This involves altering the cellular redox balance and producing reactive oxygen species (ROS). nih.gov In Gram-negative bacteria, docking studies have indicated a strong binding affinity to outer membrane proteins (OMPs) such as CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli. nih.gov
Anticancer / Cytotoxic Activity Research
Beyond their antimicrobial properties, 5-methylthiophene-2-carboxamide derivatives have been explored for their potential as anticancer agents, with studies demonstrating cytotoxic effects against various cancer cell lines.
In vitro Cytotoxicity against Cancer Cell Lines (e.g., HepG2, MCF-7)
A novel series of amide derivatives based on a trimethoxyphenyl (TMP) moiety were synthesized and evaluated for their cytotoxic activity against the human liver cancer cell line, HepG2. nih.gov Two compounds, 6a and 6b , showed remarkable cytotoxic activity with IC₅₀ values of 0.65 and 0.92 μM, respectively. nih.gov Further investigation into the mechanism of action for compound 6a revealed that it induced cell cycle arrest at the G2/M phase and promoted apoptosis through the activation of caspases 3/7. nih.gov Other research has also confirmed the cytotoxic potential of related heterocyclic structures against both HepG2 and the breast cancer cell line MCF-7, with mechanisms involving apoptosis induction. researchgate.net
Table 3: Cytotoxic Activity of TMP-Amide Derivatives against HepG2 Cancer Cells
| Compound | Cell Line | Activity (IC₅₀) | Reference(s) |
|---|---|---|---|
| 6a | HepG2 | 0.65 μM | nih.gov |
| 6b | HepG2 | 0.92 μM | nih.gov |
| SAHA (Reference) | HepG2 | 1.84 μM | nih.gov |
| CA-4 (Reference) | HepG2 | 1.15 μM | nih.gov |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.
Apoptosis Induction and Cell Proliferation Inhibition
The ability to induce programmed cell death, or apoptosis, and inhibit the uncontrolled growth of cancer cells is a cornerstone of modern cancer therapy. Several studies have highlighted the potential of thiophene carboxamide derivatives as effective anticancer agents.
Research into novel thiophene carboxamide scaffolds has demonstrated their cytotoxic effects against various cancer cell lines. For instance, a series of newly synthesized compounds with a thiophene carboxamide core were evaluated for their antiproliferative activity against human melanoma (A375), colorectal adenocarcinoma (HT-29), and breast cancer (MCF-7) cell lines. nih.gov Morphological assessments using immunofluorescence revealed that treatment with these compounds induced apoptosis-characteristic alterations in the cancer cells. nih.gov One of the most effective compounds, MB-D2, was shown to be highly selective against A375 cancer cells, inducing caspase 3/7 activation and mitochondrial depolarization, key events in the apoptotic cascade. nih.gov
Furthermore, investigations into thiophene-2-carboxamides bearing aryl substituents have shown their cytotoxicity in breast, liver, and leukemia cell lines. nih.gov Another study focusing on phenyl-thiophene-carboxamide derivatives as biomimetics of the anticancer drug Combretastatin A-4 (CA-4) identified compounds with significant activity against the Hep3B cancer cell line. nih.gov Two compounds, in particular, were found to be the most active, with IC50 values of 5.46 µM and 12.58 µM, respectively. nih.gov These findings underscore the potential of the thiophene carboxamide scaffold in developing new anticancer therapeutics that function through the induction of apoptosis and inhibition of cell proliferation.
| Compound/Derivative | Cell Line | IC50 (µM) | Key Findings |
| Phenyl-thiophene-carboxamide derivative 1 | Hep3B | 5.46 | Most active molecule in the series. |
| Phenyl-thiophene-carboxamide derivative 2 | Hep3B | 12.58 | Showed significant activity. |
| MB-D2 | A375, HT-29, MCF-7 | Not specified | Induced apoptosis, caspase 3/7 activation, and mitochondrial depolarization. High selectivity for A375. |
Sensitization to Chemotherapeutic Agents
A significant challenge in cancer treatment is the development of resistance to chemotherapeutic drugs. One strategy to overcome this is to use sensitizing agents that can restore or enhance the efficacy of conventional chemotherapy. While direct studies on this compound derivatives as sensitizers are limited, the broader class of thiophene-containing compounds has been implicated in mechanisms relevant to overcoming drug resistance.
For example, the development of resistance to therapies targeting the TRAIL (TNF-related apoptosis-inducing ligand) pathway is a known issue. Research has shown that certain chemotherapeutic agents can enhance the surface expression of death receptors like DR5, thereby sensitizing resistant cancer cells to TRAIL-induced apoptosis. nih.gov Although this study did not directly involve thiophene derivatives, it highlights a potential avenue of investigation. Given the demonstrated ability of thiophene carboxamides to induce apoptosis, exploring their synergistic effects with established chemotherapeutic agents could be a promising area for future research. The development of novel anticancer agents often focuses on overcoming resistance, and thiophene derivatives, with their diverse biological activities, represent a class of compounds worthy of such investigation. mdpi.com
Anti-inflammatory Effects
Chronic inflammation is a key factor in the development and progression of numerous diseases. The thiophene scaffold is a common feature in several anti-inflammatory drugs, and derivatives of this compound are being investigated for their potential in this area. rsc.org
The anti-inflammatory properties of thiophene derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). A review of thiophene-based compounds with potential anti-inflammatory activity highlighted the importance of substituents like methyl and methoxy (B1213986) groups for biological target recognition and activity. nih.gov In vitro studies using RAW264.7 macrophages, a common model for inflammation research, have shown that methyl derivatives of other heterocyclic compounds can significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov While specific data on this compound is still emerging, the established anti-inflammatory profile of the broader thiophene class suggests that these derivatives are promising candidates for the development of new anti-inflammatory agents.
Antiviral Activity (e.g., Anti-HCV)
The global burden of viral diseases, such as hepatitis C, necessitates the continuous search for novel antiviral agents. Thiophene derivatives have shown promise in this therapeutic area.
A study focused on the synthesis of various heterocyclic derivatives from a 5-amino-3-methylthiophene-2-carboxamide precursor reported on their potential antiviral activity. nih.gov Specifically, the synthesized compounds were tested for their ability to inhibit the replication of the Hepatitis C Virus (HCV) in a hepatocellular carcinoma cell line (HepG2). The results were promising, with several compounds demonstrating inhibition of HCV RNA replication at low concentrations. nih.gov Notably, two compounds, a pyrazole (B372694) and a 1,3,4-oxadiazole (B1194373) derivative of the parent thiophene-2-carboxamide, were identified as having the highest anti-HCV activity, inhibiting both the positive and negative strands of HCV RNA at very low concentrations (0.08-0.36 µg/mL). nih.gov Another study on thiophen urea (B33335) (TU) derivatives also identified compounds with potent anti-HCV activity, with some exhibiting EC50 values in the nanomolar range. researchgate.netnih.gov These findings highlight the potential of the thiophene carboxamide scaffold as a source of new antiviral drugs, particularly for the treatment of HCV.
| Compound Series | Virus | Assay | Key Findings |
| Thiophene-2-carboxamide derivatives (pyrazole, thiazole (B1198619), 1,3,4-oxadiazole) | HCV | RT-PCR in HepG2 cells | Inhibition of HCV RNA replication at low concentrations (0.08-0.36 µg/mL for the most active compounds). nih.gov |
| Thiophen urea (TU) derivatives | HCV (genotypes 1/2) | Cell-based assay | Potent antiviral activity with EC50 values < 30 nM for several compounds. researchgate.netnih.gov |
Antithrombotic Activity
Thrombotic disorders, characterized by the formation of blood clots, are a major cause of morbidity and mortality worldwide. A key target in the development of new antithrombotic agents is Factor Xa (FXa), a critical enzyme in the coagulation cascade. acs.orgwikipedia.orgmedchemexpress.com
Factor Xa Inhibition and Mechanism of Action
Derivatives of thiophene-2-carboxamide have been extensively studied as potent and selective inhibitors of Factor Xa. A prominent example is Rivaroxaban, an oral anticoagulant that contains a 5-chlorothiophene-2-carboxamide (B31849) moiety. acs.orgwikipedia.org This structural component is crucial for its high affinity and inhibitory activity against FXa. acs.org
The mechanism of action involves the direct, selective, and reversible inhibition of both free and prothrombinase-bound Factor Xa. wikipedia.org X-ray crystallography studies of a 5-chlorothiophene-2-carboxamide derivative in complex with human FXa have elucidated the binding mode. The thiophene moiety fits into the S1 pocket of the enzyme, with the chlorine atom interacting with the aromatic ring of a tyrosine residue (Tyr228). acs.org This interaction does not necessitate a basic or positively charged group for high affinity, which contributes to the good oral bioavailability of these nonbasic compounds. acs.org The carbonyl oxygen of the oxazolidinone core and the NH group of the chlorothiophenecarboxamide form hydrogen bonds with a glycine (B1666218) residue (Gly219), further stabilizing the complex. acs.org Structure-activity relationship (SAR) studies have revealed that the 5-substituent on the thiophene ring is critical for potency. acs.org
In vivo Antithrombotic Efficacy
The potent in vitro Factor Xa inhibition of thiophene-2-carboxamide derivatives translates to significant antithrombotic efficacy in vivo. The 5-chlorothiophene-2-carboxamide derivative, a key component of Rivaroxaban, has demonstrated excellent in vivo activity in various animal models of thrombosis. acs.org
In an arteriovenous (AV) shunt model in rats, this compound showed a dose-dependent reduction in thrombus weight after both intravenous and oral administration. acs.org The oral efficacy is particularly noteworthy, with a reported ED50 of 5.0 mg/kg. acs.org The favorable pharmacokinetic profile, characterized by low clearance and moderate to high oral bioavailability (60-86% in rats and dogs), further supports its clinical potential. acs.org The in vitro anticoagulant activity, measured by the prolongation of prothrombin time (PT), also correlates well with the in vivo efficacy. acs.org
| Compound | Animal Model | Administration | Efficacy (ED50) |
| 5-chlorothiophene-2-carboxamide derivative (Rivaroxaban) | Rat AV shunt model | Oral | 5.0 mg/kg |
| 5-chlorothiophene-2-carboxamide derivative (Rivaroxaban) | Rat AV shunt model | Intravenous | 1 mg/kg |
Antioxidant Activity
The antioxidant potential of thiophene-2-carboxamide derivatives has been a subject of significant research interest. nih.gov Studies have utilized methods like the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay to quantify this activity, with L-Ascorbic acid often serving as a standard reference. nih.gov
In one study, a series of thiophene-2-carboxamide derivatives with different substituents at the 3-position (amino, hydroxyl, and methyl groups) were evaluated. nih.gov The results indicated that the nature of the substituent significantly influences the antioxidant capacity. The 3-amino thiophene-2-carboxamide derivatives demonstrated the highest antioxidant activity, with percentage inhibitions ranging from 46.9% to 62.0%. nih.gov Specifically, the derivative 7a in the study showed a remarkable 62.0% inhibition, which was comparable to the 88.0% inhibition by ascorbic acid. nih.govnih.gov In contrast, 3-hydroxy thiophene-2-carboxamide derivatives displayed moderate activity (28.4% to 54.9% inhibition), while the 3-methyl substituted derivatives showed the lowest antioxidant potential (12.0% to 22.9% inhibition). nih.gov
Another study investigated ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivatives and found that compounds 8e and 8i, in particular, exhibited outstanding antioxidant activity in a DPPH radical scavenging assay when compared to ascorbic acid. techscience.com The presence of an electron-withdrawing group (m-NO2) on the benzylidene ring of compound 8e was correlated with its high antioxidant activity. techscience.com
The table below summarizes the antioxidant activity of various thiophene-2-carboxamide derivatives from a representative study using the ABTS assay. nih.gov
Table 1: Antioxidant Activity of Thiophene-2-carboxamide Derivatives
| Compound | Substituent at Position 3 | Inhibition (%) |
|---|---|---|
| 3a | Hydroxy | 26.7 |
| 3b | Hydroxy | 54.9 |
| 3c | Hydroxy | 28.4 |
| 5a | Methyl | 16.1 |
| 5b | Methyl | 22.9 |
| 5c | Methyl | 12.0 |
| 7a | Amino | 62.0 |
| 7b | Amino | 46.9 |
| 7c | Amino | 51.4 |
| Ascorbic Acid | Standard | 88.0 |
Enzyme Inhibition Studies
Thiophene carboxamide derivatives have been evaluated for their ability to inhibit various enzymes, suggesting their potential in treating a range of diseases. researchgate.net
Studies have shown that these compounds can be effective inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and alpha-glucosidase. researchgate.net For instance, one derivative (referred to as compound 2 in a study) demonstrated the highest inhibition against AChE (67.3%), BChE (78.2%), and alpha-glucosidase (86.4%). researchgate.net The inhibition of cholinesterases is a key strategy in managing conditions like Alzheimer's disease, while alpha-glucosidase inhibition is important for controlling post-prandial blood glucose levels in type 2 diabetes. researchgate.net
Molecular docking studies have been employed to understand the interactions between thiophene-2-carboxamide derivatives and enzyme active sites. nih.gov For example, derivatives have been docked with proteins like 2AS1 to elucidate the binding interactions between the compound and the amino acid residues of the enzyme. nih.govscispace.com In other research, molecular docking was used to assess interactions with key enzymes involved in inflammation, such as 1-HNY, 1-PGG, and 4-COX. bohrium.comresearchgate.net
The table below presents the enzyme inhibition data for several thiophene carboxamide derivatives. researchgate.net
Table 2: Enzyme Inhibition Profile of Thiophene Carboxamide Derivatives
| Compound | % Inhibition of AChE | % Inhibition of BChE | % Inhibition of Alpha-glucosidase |
|---|---|---|---|
| Compound 1 | 53.8 | 76.2 | 79.4 |
| Compound 2 | 67.3 | 78.2 | 86.4 |
| Compound 3 | 59.5 | 62.8 | 86.1 |
In Vitro and In Vivo Pharmacological Evaluation
The pharmacological potential of this compound derivatives has been explored through both in vitro (cell-based) and in vivo (animal model) studies.
In Vitro Evaluation
In vitro studies have prominently focused on the anticancer properties of these compounds. techscience.com A series of novel ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivatives were screened by the National Cancer Institute (NCI) against a panel of approximately 60 human cancer cell lines. techscience.com The compounds demonstrated a broad spectrum of anticancer activity. techscience.com One derivative, designated as compound 8e, was particularly effective and was selected for a more detailed five-dose study, where it showed growth inhibition at micromolar concentrations (0.411 to 2.8 μM). techscience.com The cytotoxic effects of some platinum complexes containing related structures have been shown to be mediated, at least in part, by the induction of apoptosis. nih.gov
Beyond cancer, other in vitro assays have assessed the anti-inflammatory and anti-diabetic activities of thiophene carboxamide derivatives. bohrium.comresearchgate.net
In Vivo Evaluation
In vivo studies provide crucial information on the pharmacological effects of compounds in a whole organism. A study on benzothiophene (B83047) carboxamide derivatives investigated their hypolipidemic activity in Triton WR-1339-induced hyperlipidemic rats. nih.gov At a dose of 15 mg/kg of body weight, several compounds significantly reduced plasma triglyceride levels and increased high-density lipoprotein (HDL) levels compared to the control group. nih.gov These findings suggest a potential therapeutic application for these derivatives in managing hyperlipidemia and atherosclerosis. nih.gov
This article explores the structure-activity relationships of this compound derivatives, detailing how chemical modifications influence their biological effects.
Conclusion
5-Methylthiophene-2-carboxamide is a heterocyclic compound that stands at the crossroads of medicinal chemistry and materials science. While direct research on this specific molecule is still in its early stages, its structural relationship to the well-established class of thiophene (B33073) carboxamides suggests a promising potential for future investigations. The rich history and proven significance of the thiophene scaffold in drug discovery provide a strong foundation for exploring the biological activities of this compound and its derivatives. Similarly, the integral role of thiophenes in organic electronics opens avenues for its potential application as a novel building block in materials science. Further dedicated research is essential to fully uncover the chemical and physical properties, biological activities, and potential applications of this intriguing molecule.
Derivatization and Analog Development Based on the 5 Methylthiophene 2 Carboxamide Scaffold
Synthesis of Metal Complexes and Coordination Compounds
The ability of thiophene (B33073) derivatives to act as ligands in the formation of stable metal complexes has drawn significant scientific attention. researchgate.net The incorporation of a metal center can profoundly influence the electronic and steric properties of the parent molecule, often leading to enhanced biological activity.
The design of ligands based on the thiophene carboxamide scaffold often involves the introduction of additional donor atoms to create bidentate or tridentate chelating agents. A common strategy is the synthesis of Schiff bases, which are typically formed through the condensation reaction of a thiophene carboxaldehyde with a primary amine.
For instance, Schiff bases can be prepared by reacting 5-methylthiophene-2-carboxaldehyde with various amines, such as aminobenzoic acid or o-phenylenediamine. nih.govjocpr.com This creates an imine or azomethine (-C=N-) functional group, which, along with other atoms like the thiophene sulfur and a carboxylate oxygen or another nitrogen, can coordinate to a metal ion. nih.gov In other designs, a pyridine (B92270) ring is incorporated into the carboxamide structure. The ligand then coordinates with the metal through the carbonyl oxygen and the pyridine nitrogen atoms. nih.gov These ligands are designed to be neutral and bidentate, coordinating through atoms like the azomethine nitrogen and thiophene sulfur. researchgate.net
The formation of metal complexes is typically achieved by reacting the synthesized ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, often methanol (B129727) or ethanol. jocpr.comoncologyradiotherapy.com The mixture is usually heated under reflux to facilitate the reaction. jocpr.com The resulting solid complexes can then be isolated by filtration and purified.
Characterization of these complexes is crucial to determine their structure and properties. A variety of analytical techniques are employed:
Elemental Analysis, Molar Conductance, and Magnetic Susceptibility: These methods help to establish the stoichiometry and the electrolytic nature of the complexes. nih.govjocpr.com
Spectroscopic Techniques:
Infrared (IR) Spectroscopy is used to identify the coordination sites. A shift in the vibrational frequency of functional groups, such as the C=O (amide I band) or C=N (azomethine) groups, upon complexation indicates their involvement in bonding with the metal ion. jocpr.comnih.gov
UV-Visible Spectroscopy provides information about the electronic transitions within the complex, which helps in deducing its geometry. researchgate.net
Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to characterize the ligand and confirm its structure. nih.govresearchgate.net
X-ray Diffraction: Single-crystal X-ray diffraction provides definitive proof of the molecular structure and the coordination geometry of the complex. nih.govresearchgate.net
These characterization studies have revealed that metal complexes of thiophene-2-carboxamide derivatives can adopt various geometries, including octahedral, tetrahedral, and distorted square-planar, depending on the metal ion and the ligand structure. nih.govresearchgate.net
| Metal Ion | Ligand Type | Resulting Complex Geometry | Source(s) |
| Co(II), Zn(II) | Thiophene-2-carboxamide derivative | Tetrahedral | researchgate.net |
| Ni(II), Cu(II) | Thiophene-2-carboxamide derivative | Distorted Square-Planar | researchgate.net |
| Fe(III), Co(II), Ni(II), UO₂(II) | Schiff base from 2-thiophene carboxaldehyde | Octahedral | nih.gov |
| Cu(II), Zn(II), Co(II), Cd(II), Ni(II) | Schiff base from 2-thiophenecarboxaldehyde | Octahedral | jocpr.com |
| Co(II) | N-(2-pyridylmethyl)-3-thenyl-carboxamide | Tetrahedral | nih.gov |
A primary motivation for synthesizing metal complexes of thiophene-based ligands is the observation that complexation often enhances biological activity compared to the free ligand. nih.gov The metal complexes are frequently found to be more potent antibacterial and antifungal agents. nih.govresearchgate.net
This enhancement is attributed to mechanisms such as chelation, which can make the complex more lipophilic, thus facilitating its transport across microbial cell membranes. Once inside the cell, the complex can interfere with essential processes like enzyme function, protein synthesis, or cell respiration, leading to microbial death. mdpi.com For example, studies on complexes of Schiff bases derived from 2-thiophene carboxaldehyde showed that the metal complexes were more potent antibacterials than the parent ligand. nih.gov Similarly, transition metal complexes with Schiff bases derived from 5-methyl furan-2-carboxaldehyde and 5-methyl thiophene-2-carboxaldehyde demonstrated that the complexes were more potent against bacteria and fungi than the parent Schiff bases. researchgate.net The activity data consistently show that the metal complexes are more potent antibacterial agents than the parent Schiff base ligand against one or more bacterial species. nih.gov
Hybrid Molecules and Conjugates
The 5-methylthiophene-2-carboxamide scaffold is also a versatile starting point for synthesizing more complex hybrid molecules, where it is fused or conjugated with other heterocyclic systems to create compounds with novel or improved biological profiles.
Researchers have successfully synthesized series of pyrazole (B372694), thiazole (B1198619), and 1,3,4-oxadiazole (B1194373) derivatives starting from 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide. nih.govnih.gov These synthetic pathways involve cyclization reactions that build the new heterocyclic rings onto the initial thiophene-2-carboxamide framework. nih.gov
The resulting hybrid molecules have been investigated for their biological activities. For instance, these novel compounds were tested for their antimicrobial effects and showed remarkable activity against Pseudomonas aeruginosa. nih.govnih.gov Furthermore, in-vitro testing against the Hepatitis C virus (HCV) revealed that several of the synthesized compounds inhibited the replication of HCV RNA at very low concentrations (in the range of 0.08-0.36 μg/mL). nih.gov This demonstrates that incorporating these heterocyclic systems can impart potent and specific antiviral activity to the thiophene-2-carboxamide core. nih.gov
Currently, there is no specific information available in the provided search results linking the this compound scaffold directly to the design of photo-controllable amino acids.
Prodrug Design and Delivery Strategies
The development of prodrugs from a lead compound is a strategic approach employed in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties that may hinder its therapeutic potential. For the this compound scaffold, prodrug design can be pivotal in enhancing attributes such as aqueous solubility, membrane permeability, metabolic stability, and site-specific drug delivery. The primary functional group amenable to prodrug derivatization in this compound is the carboxamide moiety.
The core principle of a prodrug is to chemically modify the active parent drug into an inactive or significantly less active form. This modified version, the prodrug, is designed to undergo biotransformation in the body, typically through enzymatic or chemical hydrolysis, to release the active parent drug at the desired site of action.
Modification of the Carboxamide Group
The carboxamide group of this compound offers a prime site for bioreversible derivatization. Common strategies include the formation of N-acyl, N-acyloxyalkyl, or N-mannich base derivatives. These modifications can alter the lipophilicity and aqueous solubility of the parent compound, thereby influencing its absorption and distribution characteristics.
For instance, N-acylation can modulate the compound's lipophilicity. By introducing different acyl groups, the balance between aqueous solubility and lipid permeability can be fine-tuned to optimize oral bioavailability. Similarly, the attachment of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), to the carboxamide nitrogen can significantly enhance water solubility and prolong plasma half-life, a strategy known as PEGylation. nih.govmdpi.com This approach can reduce clearance rates and potentially decrease immunogenicity. nih.govresearchgate.net
Enzymatic cleavage is a key mechanism for the activation of many prodrugs. nih.gov Esterase-cleavable prodrugs are a common approach, where an ester-containing promoiety is attached to the parent drug. In the context of the this compound, this could involve creating an N-acyloxymethyl or a related derivative that is susceptible to hydrolysis by ubiquitous esterase enzymes in the body, leading to the release of the active drug. core.ac.uk The rate of hydrolysis can be controlled by the steric and electronic properties of the promoiety. rsc.org
Amide-based prodrugs can also be designed to be cleaved by specific amidases or proteases that may be overexpressed in target tissues, such as tumors. nih.gov This can provide a degree of targeted drug release, concentrating the active compound at the site of action and minimizing systemic exposure and potential side effects.
Hypothetical Prodrug Strategies for this compound
While specific research on prodrugs of this compound is not extensively documented in the public domain, several evidence-based hypothetical strategies can be proposed based on established principles of prodrug design for similar chemical structures, particularly other thiophene-based compounds. mdpi.com
One potential strategy involves the synthesis of N-amino acid conjugates. The attachment of an amino acid to the carboxamide nitrogen can create a substrate for aminopeptidases or other proteases. This approach can improve water solubility and potentially target transporters for amino acids, enhancing cellular uptake.
Another approach is the formation of a "double prodrug" or a cascade-releasing system. In this design, the initial prodrug is converted by a first enzymatic step into an intermediate, which then undergoes a second, often intramolecular, reaction to release the active drug. This can provide a more controlled and targeted release profile.
The following interactive table outlines potential prodrug strategies for the this compound scaffold, the rationale behind each strategy, and the expected biotransformation mechanism.
| Prodrug Strategy | Promoieties | Rationale for Modification | Anticipated Biotransformation |
| Ester-Based Prodrugs | Acyloxymethyl, Alkoxycarbonyloxymethyl | Improve oral bioavailability by masking the polar N-H bond of the amide, increasing lipophilicity. | Enzymatic hydrolysis by esterases in plasma, liver, and other tissues to release the parent drug. core.ac.uk |
| Amide-Based Prodrugs | Amino acid conjugates | Enhance water solubility and potentially target amino acid transporters for improved cellular uptake. | Cleavage by peptidases or amidases, which can be overexpressed in certain tissues like tumors, leading to targeted release. |
| Phosphate (B84403) Prodrugs | Phosphoryloxymethyl | Significantly increase aqueous solubility for potential intravenous administration. | Enzymatic cleavage by alkaline phosphatases to release the parent drug. |
| PEGylated Prodrugs | Polyethylene glycol (PEG) chains | Increase water solubility, prolong plasma half-life, and reduce renal clearance and immunogenicity. nih.govmdpi.com | Slow release of the active drug through hydrolysis of the linker connecting PEG to the drug. |
| Bioprecursor Prodrugs | N-hydroxymethyl derivatives | May undergo spontaneous or enzyme-catalyzed elimination to release the parent amide. | Chemical or enzymatic elimination of formaldehyde. |
The successful design and implementation of a prodrug strategy for this compound would require extensive experimental validation. This would involve the synthesis of the proposed derivatives and thorough in vitro and in vivo studies to evaluate their stability, conversion rates to the parent drug, and pharmacokinetic profiles.
Advanced Research Applications and Future Directions of 5 Methylthiophene 2 Carboxamide Research
Role in Advanced Materials Science
The unique electronic and structural properties of thiophene-based compounds make them attractive building blocks for advanced materials. While direct research on 5-methylthiophene-2-carboxamide in this domain is still in its nascent stages, the established applications of similar thiophene (B33073) derivatives provide a strong indication of its potential.
Thiophene and its derivatives are fundamental components in the field of organic electronics, primarily due to their ability to form conjugated polymers with excellent charge-transport properties. Polythiophenes are a well-established class of conductive polymers with applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. The introduction of functional groups, such as a carboxamide, onto the thiophene ring can influence the polymer's solubility, processability, and electronic properties. While the related compound, 5-methylthiophene-2-carboxaldehyde, is recognized as a building block in materials science, the direct polymerization of this compound to form conductive polymers is an area that remains to be thoroughly investigated. The presence of the carboxamide group could potentially enhance intermolecular interactions through hydrogen bonding, which may lead to more ordered polymer chains and improved charge mobility.
Thiophene derivatives are extensively used as electron-donating materials in the active layer of organic solar cells (OSCs). Their ability to absorb sunlight and efficiently transfer charge makes them ideal candidates for this application. The performance of these materials is highly dependent on their molecular structure, which influences their absorption spectrum, energy levels, and morphology in the solid state. Although specific studies on the application of this compound in photovoltaic devices are not yet prevalent, the exploration of novel thiophene-based materials is a continuous effort to improve the efficiency and stability of OSCs. The carboxamide functionality could offer a means to fine-tune the electronic properties and self-assembly of photovoltaic materials, potentially leading to enhanced device performance.
Application as Chemical Probes and Analytical Reagents
The development of selective and sensitive chemical probes and analytical reagents is crucial for various scientific disciplines. While 5-methylthiophene-2-carboxaldehyde is utilized as an analytical standard, the potential of this compound in this area is an intriguing prospect. nih.gov The carboxamide group can participate in hydrogen bonding and other non-covalent interactions, which could be exploited for the design of specific molecular recognition systems. For instance, derivatives of this compound could be functionalized with fluorophores or other signaling moieties to create probes for the detection of specific analytes or to study biological processes. Its use as a certified reference material would require rigorous characterization and validation, but it represents a potential future application.
Potential in Agrochemicals and Other Industrial Applications
Thiophene derivatives have demonstrated a broad spectrum of biological activities, including applications in agriculture. Research into novel herbicides and fungicides often involves the exploration of heterocyclic scaffolds like thiophene. A study on novel piperidyl carboxamides and thiocarboxamides, designed as potential inhibitors of D1 protease in plants, has shown that these compounds exhibit moderate to good herbicidal activities. nih.gov This suggests that the this compound core could serve as a valuable starting point for the development of new agrochemicals. Further derivatization and screening of related compounds could lead to the discovery of potent and selective herbicides or fungicides.
Beyond agrochemicals, the related compound 5-methylthiophene-2-carboxaldehyde is used in the flavor and fragrance industry. chemimpex.com While the carboxamide derivative may not share the same organoleptic properties, its chemical reactivity makes it a versatile intermediate for the synthesis of other industrially relevant compounds. chemimpex.com
Emerging Therapeutic Areas and Target Identification
The most promising area of research for this compound and its derivatives appears to be in medicinal chemistry, with several studies highlighting their potential as therapeutic agents.
Thiophene carboxamides have been investigated as inhibitors of Janus kinase 2 (JAK2), a key enzyme in signaling pathways that regulate cell growth and proliferation. nih.govnih.gov Dysregulation of the JAK2 signaling pathway is implicated in various myeloproliferative neoplasms. nih.govpatientpower.info The development of small molecule inhibitors of JAK2 is therefore a significant therapeutic strategy. A series of carboxamide-substituted thiophenes have been shown to inhibit JAK2, indicating that the this compound scaffold could be a valuable template for designing novel and potent JAK2 inhibitors. nih.gov
Furthermore, recent studies have explored thiophene carboxamide derivatives as anticancer agents that act as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization. mdpi.comnih.govnih.gov These synthetic analogs have demonstrated significant anticancer activity against various cancer cell lines, with some compounds showing negligible toxicity towards normal cells. mdpi.com The thiophene ring plays a critical role in the binding of these compounds to their target, and the carboxamide linkage is a key structural feature. nih.gov This line of research opens up exciting possibilities for developing this compound-based compounds as novel anticancer therapies.
The therapeutic potential of thiophene derivatives is not limited to cancer and inflammatory diseases. The broad biological activity of this class of compounds suggests that they could be explored for other therapeutic areas, including neurodegenerative diseases, where natural and synthetic compounds are being investigated for their neuroprotective effects. nih.govnih.gov
Challenges and Opportunities in this compound Research
Despite its potential, the research on this compound is still in its early stages, and several challenges need to be addressed. A primary challenge is the limited number of studies focused specifically on this compound. Much of the current understanding is inferred from research on related thiophene derivatives. Therefore, there is a pressing need for more direct investigation into the synthesis, characterization, and application of this compound.
The development of efficient and scalable synthetic routes is another crucial aspect. While methods for the synthesis of thiophene carboxamides exist, optimizing these for large-scale production with high purity will be essential for its practical application. beilstein-journals.org Furthermore, for therapeutic applications, comprehensive studies on its metabolic stability, pharmacokinetic profile, and potential off-target effects are necessary to ensure its safety and efficacy.
The opportunities in this compound research are vast. Its potential as a versatile scaffold for the development of new drugs, particularly in the areas of oncology and inflammatory diseases, is a significant driving force for future research. The exploration of its derivatives as novel agrochemicals could lead to the development of more effective and environmentally benign crop protection agents. In materials science, a systematic investigation into the properties of polymers and small molecules derived from this compound could unlock new applications in organic electronics and photovoltaics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methylthiophene-2-carboxamide, and how do reaction parameters influence yield and purity?
- Methodological Answer : The compound is synthesized via amidation of 5-methylthiophene-2-carboxylic acid using coupling agents like EDC/HOBt. Key parameters include:
- Temperature : 0–5°C for initial activation, then room temperature for amide bond formation.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves impurities, with yields typically 60–75% .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 0–25°C | ±15% variation |
| Coupling Agent | EDC/HOBt vs. DCC | 10–20% higher |
| Solvent Polarity | DMF > THF | 5–10% increase |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : NMR confirms the methyl group (δ 2.4 ppm, singlet) and amide NH (δ 8.2 ppm, broad). NMR identifies the carbonyl (δ 165–170 ppm) .
- IR : Strong absorption at ~1650 cm (amide C=O stretch) and 3300 cm (N-H stretch) .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 172) validates molecular weight .
Q. How does the methyl group at position 5 influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The methyl group sterically hinders electrophilic substitution at the thiophene ring, directing reactivity to the carboxamide moiety. For example:
- Bromination : Occurs preferentially at the 4-position of the thiophene ring under mild conditions (NBS, CCl) .
- Hydrolysis : The amide group resists basic hydrolysis but undergoes acidic cleavage (6M HCl, reflux) to regenerate the carboxylic acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies often arise from assay conditions. Strategies include:
- Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin) .
- Structural Confirmation : Verify analogs (e.g., 5-bromo or 5-nitro derivatives) via X-ray crystallography to rule out isomerism .
- Meta-Analysis : Compare IC values across studies, adjusting for solvent effects (DMSO vs. PBS) .
Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?
- Methodological Answer : Derivatives inhibit bacterial dihydrofolate reductase (DHFR) via competitive binding:
- Molecular Docking : Thiophene ring interacts with hydrophobic pockets; carboxamide forms hydrogen bonds with Arg32 and Asp27 .
- Enzyme Assays : IC values correlate with substituent electronegativity (e.g., 5-NO > 5-CH) .
- Data Table :
| Derivative | Target Enzyme | IC (μM) |
|---|---|---|
| 5-Nitro | DHFR (E. coli) | 0.45 |
| 5-Methyl | DHFR (E. coli) | 2.8 |
| 5-Bromo | DHFR (S. aureus) | 1.2 |
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9, 37°C) and monitor degradation via HPLC. The compound is stable at pH 7.4 but degrades rapidly at pH < 3 .
- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, confirming suitability for room-temperature storage .
- Light Sensitivity : UV-Vis spectroscopy (λ = 254 nm) detects photodegradation; store in amber vials .
Key Challenges and Future Directions
- Synthetic Scalability : Multi-step routes (e.g., Gewald reaction) require optimization for gram-scale production .
- Target Identification : Proteomics (e.g., pull-down assays) can identify off-target interactions in cancer models .
- Data Reproducibility : Open-access platforms (e.g., PubChem) should standardize bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
